molecular formula C9H9NOS B12833218 4,7-Dimethylbenzo[d]thiazol-2(3H)-one

4,7-Dimethylbenzo[d]thiazol-2(3H)-one

Cat. No.: B12833218
M. Wt: 179.24 g/mol
InChI Key: YRWGGTBQFNGLGD-UHFFFAOYSA-N
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Description

4,7-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with two methyl groups attached at the 4 and 7 positions. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4,7-Dimethylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,7-Dimethylbenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

4,7-dimethyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-5-3-4-6(2)8-7(5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGGTBQFNGLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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